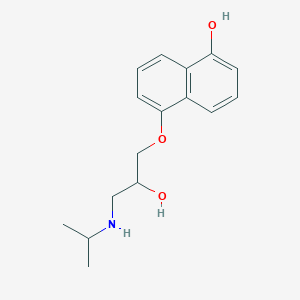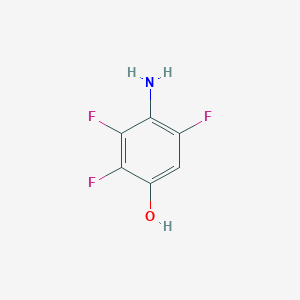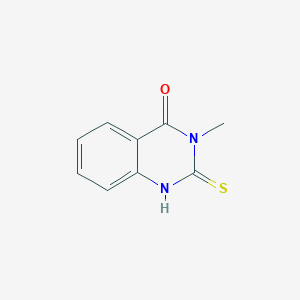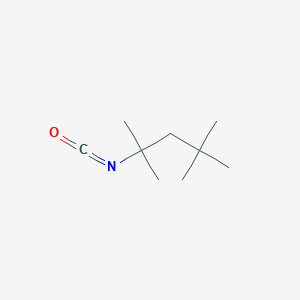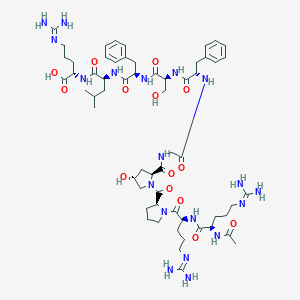
Alanyllactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyllactate is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and physiology. This compound is a derivative of lactate, which is a byproduct of anaerobic metabolism in the body. Alanyllactate is formed when alanine is added to lactate, resulting in the formation of a dipeptide. In
Applications De Recherche Scientifique
Hyperlactatemia Studies
Hyperlactatemia in Infants Exposed to Antiretrovirals
A study by Noguera et al. (2004) focused on infants exposed to antiretrovirals, observing hyperlactatemia and hyperalaninemia, indicating chronic mitochondrial injury. The study highlights the self-limited nature of these conditions in children exposed to nucleoside analogues (Noguera et al., 2004).
Lactate and Alanine in HIV Treatment
Another study by Lonergan et al. (2000) identified hyperlactatemia associated with abdominal symptoms in HIV-infected patients receiving nucleoside analogue combination regimens. This study extends understanding of nucleoside analogue-induced lactic acidosis/hepatic steatosis syndrome (Lonergan et al., 2000).
Enantioseparation Applications
- Chiral Separation in Analytical Chemistry: Stavrou et al. (2015) explored the use of cyclofructans and amino acid ester-based ionic liquid, including D-Alanine tert butyl ester lactate, for the enantioseparation of certain compounds. This study contributes to the field of chiral separation in analytical chemistry (Stavrou, Breitbach, & Kapnissi-Christodoulou, 2015).
Antifungal and Anticancer Applications
Antifungal Activity
Research by Zhang et al. (2022) identified a novel macrolactam, oxalactam A, from Penicillium oxalicum, demonstrating potent anti-Rhizoctonia solani activity. This finding is significant in developing new fungicides (Zhang et al., 2022).
Cancer Research
Chun et al. (2015) demonstrated that alantolactone, a sesquiterpene lactone, exhibits potent anticancer activity in breast cancer cells by suppressing STAT3 activation. This highlights the potential of sesquiterpene lactones in cancer treatment (Chun, Li, Cheng, & Kim, 2015).
Metabolic Biomarkers
- Prostate Cancer Biomarkers: A study by Tessem et al. (2008) evaluated lactate and alanine as metabolic biomarkers of prostate cancer. The significant increase in the concentration of both lactate and alanine in biopsy tissue containing cancer could be exploited in diagnostic imaging studies (Tessem et al., 2008).
Propriétés
Numéro CAS |
136577-07-6 |
|---|---|
Nom du produit |
Alanyllactate |
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(7)6(10)11-4(2)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4-/m1/s1 |
Clé InChI |
QLYOONKPELZQGZ-QWWZWVQMSA-N |
SMILES isomérique |
C[C@H](C(=O)O[C@H](C)C(=O)O)N |
SMILES |
CC(C(=O)OC(C)C(=O)O)N |
SMILES canonique |
CC(C(=O)OC(C)C(=O)O)N |
Autres numéros CAS |
136577-07-6 |
Synonymes |
alanyl-lactate alanyllactate D-alanyl-D-lactate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



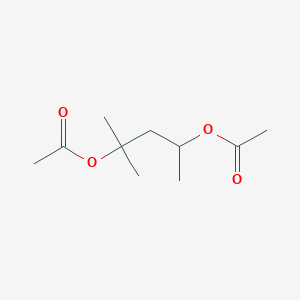
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
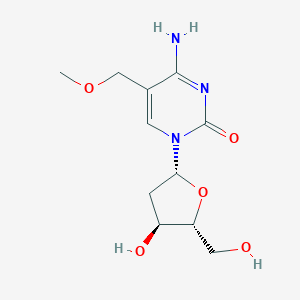
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
